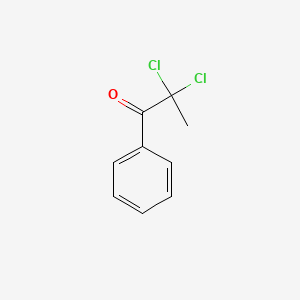

2,2-Dichloropropiophenone

Descripción

Contextualization within Dihalogenated Ketones and Aryl Alkyl Ketones

2,2-Dichloropropiophenone belongs to two significant classes of organic compounds: dihalogenated ketones and aryl alkyl ketones.

Dihalogenated Ketones: These are ketones that contain two halogen atoms. The position of the halogens significantly influences the molecule's reactivity. In the case of this compound, the two chlorine atoms are on the alpha-carbon (the carbon atom adjacent to the carbonyl group), making it a geminal dihaloketone. This arrangement enhances the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons, making it a versatile reactant in organic synthesis. The presence of two halogen atoms on the same carbon can lead to specific reactions, such as the haloform reaction under basic conditions. wikipedia.orglibretexts.org

Aryl Alkyl Ketones: This class of compounds features a carbonyl group attached to both an aromatic (aryl) group and an aliphatic (alkyl) group. Aryl alkyl ketones are common structural motifs in many natural products and synthetic compounds. nih.gov They are widely used as intermediates in the chemical industry and can be transformed into other useful compounds through reactions at the carbonyl group. chemistryviews.org The aryl group in this compound is a phenyl group, which influences the electronic properties of the ketone.

Historical Perspectives on Halogenated Propiophenones

The study of halogenated propiophenones is closely tied to the broader history of research into halogenated ketones and Friedel-Crafts acylation reactions. Early investigations into propiophenone (B1677668) synthesis date back to studies on reactions where aromatic compounds were treated with propionic acid derivatives using Lewis acid catalysts.

The introduction of halogen atoms into propiophenone structures required the development of more advanced halogenation techniques. Research has demonstrated that the direct halogenation of aromatic ketones can be achieved using various reagents, including molecular halogens and N-halosuccinimides, under specific conditions. The development of these methods has been crucial for creating compounds with specific halogenation patterns.

In the mid-20th century, research into halogenated butyrophenones, a related class of compounds, led to significant discoveries in medicinal chemistry, such as the development of haloperidol. nih.gov This highlights the historical importance of halogenated aryl ketones in the development of new molecules with specific properties.

Current Research Significance and Trajectories

Current research on this compound and related α,α-dichloroketones focuses on their synthesis and application as building blocks in organic chemistry. Efficient and selective methods for the preparation of α,α-dichloroketones are continually being developed. researchgate.netresearchgate.netrsc.org Modern synthetic approaches often utilize milder and more environmentally friendly reagents and conditions. researchgate.net

Recent studies have explored various methods for the synthesis of α,α-dichloroketones, including:

Direct dichlorination of methyl ketones using sulfuryl chloride. researchgate.net

Electrochemical synthesis from N,N-dimethyl enaminones. researchgate.net

Using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as a chlorinating agent. researchgate.netresearchgate.netrsc.org

Oxydihalogenation of alkynes. organic-chemistry.orgtandfonline.com

These compounds are valuable intermediates for synthesizing more complex molecules due to the reactivity of the C-Cl bonds and the carbonyl group. Research trajectories include their use in the synthesis of heterocyclic compounds and other functionalized molecules. nih.gov The reactivity of the α-carbon allows for various nucleophilic substitution reactions. nih.gov

Overview of Isomeric Dichloropropiophenones and Their Research Relevance

Isomers are molecules that have the same molecular formula but different arrangements of atoms. ebsco.com In the case of dichloropropiophenone, several isomers exist depending on the position of the two chlorine atoms on the propiophenone structure. These isomers can be structural isomers, where the atoms are connected in a different order, or stereoisomers, where the connectivity is the same but the spatial arrangement is different. ebsco.com

The research relevance of these isomers often differs based on their unique chemical and physical properties. ebsco.com For example, the position of the chlorine atoms on the aromatic ring or the alkyl chain can significantly affect the molecule's reactivity and its potential applications.

Some notable isomers of dichloropropiophenone include:

2',4'-Dichloropropiophenone (B1295048): In this isomer, the chlorine atoms are substituted on the phenyl ring at positions 2 and 4. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.airuifuchem.com

3',4'-Dichloropropiophenone: Here, the chlorine atoms are on the phenyl ring at positions 3 and 4. It has been studied as a photolysis product and a catalyst in certain reactions. biosynth.com

3-Chloropropiophenone: A monochlorinated isomer, it serves as a reference point for understanding the effects of dichlorination. chemicalbook.com

2-Chloropropiophenone: Another monochlorinated isomer with the chlorine on the alpha-carbon of the alkyl chain. chemicalbook.comnih.gov

The study of different isomers is crucial as they can exhibit distinct biological activities and reactivities. For instance, in a study of chemicals in the Arctic air, isomers of dichloropropiophenone were tentatively identified, highlighting the importance of distinguishing between them in environmental analysis. diva-portal.org

Structure

3D Structure

Propiedades

Número CAS |

57169-51-4 |

|---|---|

Fórmula molecular |

C9H8Cl2O |

Peso molecular |

203.06 g/mol |

Nombre IUPAC |

2,2-dichloro-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H8Cl2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |

Clave InChI |

RVULVDCMPNAZQE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=CC=C1)(Cl)Cl |

SMILES canónico |

CC(C(=O)C1=CC=CC=C1)(Cl)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2,2-Dichloropropiophenone

Direct Chlorination Protocols (e.g., α,α-dichlorination of ketones)

The direct α,α-dichlorination of propiophenone (B1677668) is a primary route to this compound. This method involves the selective substitution of the two hydrogen atoms on the α-carbon of the ketone. Various chlorinating agents and catalytic systems have been employed to achieve this transformation, each with its own set of advantages and limitations.

One common approach involves the use of **sulfuryl chloride (SO₂Cl₂) **. While effective for the dichlorination of various methyl ketones, the reaction with propiophenone is reported to be slow. sci-hub.se This suggests that the ethyl group adjacent to the carbonyl may influence the reaction kinetics compared to a methyl group. The reaction typically proceeds by treating the ketone with an excess of sulfuryl chloride, often without a solvent, to afford the gem-dichloro compound. researchgate.net

Another method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. NCS is a milder and more selective reagent compared to chlorine gas. mdpi.comsioc-journal.cn The reaction of propiophenone with NCS, often in the presence of a catalyst, can lead to monochlorination at the α-position. mdpi.com Achieving dichlorination requires stoichiometric control and can sometimes lead to mixtures of mono- and di-chlorinated products. acs.org The use of a catalyst, such as ammonium (B1175870) chloride, with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has also been reported for the selective α,α-dichlorination of ketones. researchgate.net

Recent advancements have focused on developing more chemoselective and environmentally benign methods. For instance, a system employing iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively dichlorinate methyl ketones. smolecule.com This method avoids the use of harsh chlorinating agents and offers high functional group tolerance.

Table 1: Direct Chlorination of Propiophenone Derivatives

| Chlorinating Agent | Catalyst/Solvent | Product | Yield | Reference |

| Sulfuryl chloride | None | This compound | Moderate | sci-hub.seresearchgate.net |

| N-chlorosuccinimide | aq. MeCN | α-Monochloropropiophenone | - | mdpi.comacs.org |

| DCDMH | Ammonium Chloride | α,α-Dichloroketones | 86-98% | researchgate.net |

| Iodine/DMSO | - | α,α-Dichloroketones | Good | smolecule.com |

| Copper(II) chloride | Dimethylformamide | α,α-Dichloroketones | High | researchgate.net |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and can be adapted to produce dichloropropiophenones. iitk.ac.insigmaaldrich.comlibretexts.orgyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.insigmaaldrich.com

This strategy involves introducing the propionyl group onto a pre-existing dichlorinated benzene (B151609) ring. The regioselectivity of the acylation is governed by the directing effects of the two chlorine atoms on the ring. For example, the Friedel-Crafts acylation of m-dichlorobenzene with propionyl chloride in the presence of aluminum chloride yields 2',4'-dichloropropiophenone (B1295048). acs.org Similarly, the reaction of o-dichlorobenzene can lead to 3',4'-dichloropropiophenone. smolecule.com

The reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the product. In some cases, a longer heating period and a larger amount of catalyst than typically used in Friedel-Crafts reactions may be necessary to achieve good yields when using dihalogenated benzene derivatives. acs.org

An alternative Friedel-Crafts approach involves reacting benzene or a substituted benzene with a pre-halogenated acyl halide. For the synthesis of this compound, this would entail the reaction of benzene with 2,2-dichloropropionyl chloride. The reaction is catalyzed by a Lewis acid, typically AlCl₃, which activates the acyl chloride to generate the electrophilic acylium ion. youtube.com

This method offers a direct route to the target molecule, with the chlorine atoms already in place on the acyl chain. However, the stability and reactivity of the 2,2-dichloropropionyl chloride must be considered.

Considerations for Isomeric Purity in Synthesis

Achieving high isomeric purity is a critical challenge in the synthesis of dichloropropiophenones, as mixtures of isomers can be difficult to separate due to their similar physical properties. google.com The formation of isomers can occur in both direct chlorination and Friedel-Crafts reactions.

In direct chlorination of propiophenone, over-chlorination or chlorination at the β-position or on the aromatic ring can lead to impurities. The choice of chlorinating agent and reaction conditions is crucial for controlling regioselectivity. Milder reagents like NCS may offer better control over the extent of chlorination. mdpi.com

In Friedel-Crafts acylations, the substitution pattern on the aromatic ring dictates the position of the incoming acyl group. When using dihalogenated benzenes, the directing effects of the halogens can lead to the formation of a major isomer, but minor isomers may also be produced. acs.orggoogle.com For example, the acylation of chlorobenzene (B131634) can yield a mixture of ortho-, meta-, and para-substituted products, with the para isomer usually predominating. google.com The separation of these isomers often requires chromatographic techniques.

The development of highly regioselective synthetic methods is therefore a key area of research to ensure the production of a single, desired isomer. nih.govrsc.org

Synthesis of Isomeric Dichloropropiophenones (e.g., 2',3'-, 2',4'-, 3',4'-, β,4-)

The synthesis of various dichloropropiophenone isomers is important for structure-activity relationship studies and for accessing different classes of derivatives. The synthetic strategies typically rely on Friedel-Crafts acylation of appropriately substituted starting materials.

2',3'-Dichloropropiophenone: This isomer can be synthesized via the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propionyl chloride. It is used as an intermediate in the preparation of (chlorophenyl)propanoic acids and novel imidazole (B134444) derivatives with potential therapeutic applications. heteroletters.orgacs.org

2',4'-Dichloropropiophenone: This isomer is prepared by the Friedel-Crafts acylation of m-dichlorobenzene with propionyl chloride. acs.org The reaction is typically carried out in carbon disulfide with aluminum chloride as the catalyst, often requiring prolonged heating. acs.org It serves as a building block in the synthesis of various organic compounds, including chalcones. sigmaaldrich.comjst.go.jp

3',4'-Dichloropropiophenone: The synthesis of this isomer is achieved through the Friedel-Crafts acylation of o-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.comgoogle.com It is a key intermediate in the synthesis of various biologically active molecules. smolecule.com

β,4-Dichloropropiophenone (3,4'-Dichloropropiophenone): This isomer is synthesized by the reaction of 4-chlorobenzoyl chloride with ethylene (B1197577) under pressure in the presence of a Lewis acid catalyst. google.com This method has been shown to produce the product in good yield and high purity, avoiding the formation of other isomers. google.com It is also prepared via the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride. google.compatsnap.com

Table 2: Synthesis of Isomeric Dichloropropiophenones

| Isomer | Synthetic Route | Starting Materials | Catalyst/Solvent | Yield | Reference |

| 2',3'-Dichloropropiophenone | Friedel-Crafts Acylation | 1,2-Dichlorobenzene, Propionyl chloride | AlCl₃ | - | heteroletters.orgacs.org |

| 2',4'-Dichloropropiophenone | Friedel-Crafts Acylation | m-Dichlorobenzene, Propionyl chloride | AlCl₃ / CS₂ | 89% | acs.org |

| 3',4'-Dichloropropiophenone | Friedel-Crafts Acylation | o-Dichlorobenzene, Propionyl chloride | AlCl₃ | - | smolecule.comgoogle.com |

| β,4-Dichloropropiophenone | Friedel-Crafts type | 4-Chlorobenzoyl chloride, Ethylene | Lewis Acid | 90% | google.com |

| β,4-Dichloropropiophenone | Friedel-Crafts Acylation | Chlorobenzene, 3-Chloropropionyl chloride | AlCl₃ | - | google.compatsnap.com |

Regioselective Synthesis Strategies

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing substituted aromatic compounds. In the context of dichloropropiophenones, this often involves the controlled addition of chloro groups to the propiophenone backbone.

One common approach is the Friedel-Crafts acylation of a dichlorinated benzene ring with propionyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). smolecule.com This method allows for the introduction of the propanoyl group at a specific position on the dichlorinated aromatic ring. For instance, the reaction of m-dichlorobenzene with propionyl chloride in the presence of AlCl₃ can yield 2',4'-dichloropropiophenone. acs.org

Another strategy involves the direct chlorination of propiophenone or its derivatives. The use of chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like AlCl₃ can introduce chlorine atoms onto the benzene ring. smolecule.com However, controlling the position and number of added chlorine atoms to achieve the desired regioselectivity can be challenging and may lead to a mixture of products. google.com For example, the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionic acid chloride can result in a mixture of the desired 4-chloro derivative and the isomeric 2-chloro derivative, which are difficult to separate. google.com

A milder method for the synthesis of 1-aryl-2,2-dichloro-1-alkanones involves the conversion of alkylarylketones into N-cyclohexylketimines, followed by dichlorination and subsequent hydrolysis. tandfonline.com This multi-step process offers high yields and purity. tandfonline.com

The table below summarizes some regioselective synthesis strategies for dichlorinated propiophenone derivatives.

| Starting Materials | Reagents and Conditions | Product | Reference |

| m-dichlorobenzene, propionyl chloride | AlCl₃, carbon disulfide, reflux | 2',4'-Dichloropropiophenone | acs.org |

| Chlorobenzene, 3-chloropropionic acid chloride | Friedel-Crafts acylation | Mixture of 4-chloro and 2-chloro derivatives | google.com |

| Alkylarylketones | 1. Cyclohexylamine, p-toluenesulfonic acid2. N-chlorosuccinimide3. 5N HCl | 1-Aryl-2,2-dichloro-1-alkanones | tandfonline.com |

Multi-component Reactions (MCRs) for Related Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. tcichemicals.com While direct MCRs for the synthesis of this compound are not prominently described, α,α-dichloro ketones, including structures analogous to this compound, are valuable precursors in MCRs for the synthesis of various heterocyclic compounds. whiterose.ac.ukresearchgate.net

For example, α,α-dihalo ketones can participate in reactions to form complex heterocyclic structures. researchgate.net The Bargellini reaction, a classic MCR, involves the reaction of a ketone with chloroform (B151607) and a nucleophile to produce α-alkoxycarboxylic acids. mdpi.com This highlights the potential of dichlorinated carbonyl compounds to act as key building blocks in the construction of diverse molecular architectures. Research in this area continues to explore the use of metal-assisted MCRs to synthesize complex molecules from simple precursors. frontiersin.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. In Friedel-Crafts acylation, several factors can be adjusted.

The choice of catalyst and its amount is critical. While AlCl₃ is commonly used, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can also be employed. google.comiitk.ac.in The molar ratio of the catalyst to the reactants significantly impacts the reaction. For instance, in the synthesis of 5-chloro-1-indanone (B154136) from 3,4'-dichloropropiophenone, the molar ratio of the aprotic acid catalyst to the starting material is optimized to be between 2.5-7:1. google.com

The reaction temperature and time are also key parameters. The synthesis of 2',4'-dichloropropiophenone from m-dichlorobenzene and propionyl chloride involves refluxing for twenty-four hours to achieve a good yield. acs.org In the synthesis of β,4-dichloropropiophenone, the reaction temperature is maintained between 30 and 100°C. google.com

The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to improve the selectivity and yield of Friedel-Crafts reactions by reducing side reactions. google.com Furthermore, continuous flow systems are being explored for industrial-scale production to enhance yield and reduce waste. smolecule.com

The following table presents data on the optimization of reaction conditions for related syntheses.

| Reaction | Catalyst | Key Optimization Parameters | Outcome | Reference |

| Synthesis of 5-chloro-1-indanone | Aprotic acid (e.g., AlCl₃) | Molar ratio of catalyst to reactant (2.5-7:1), addition of phase transfer catalyst | Improved selectivity and yield | google.com |

| Friedel-Crafts Acylation | FeCl₃·6H₂O in TAAILs | Temperature (40-60°C), catalyst loading (2-10 mol%) | Optimization of yield based on temperature and catalyst amount | beilstein-journals.org |

| Synthesis of V₂AlC MAX Phase | Not applicable | Holding time (4h) and temperature (1500°C) | Efficient synthesis of high-purity product | ikm.org.my |

| Synthesis of 2'-hydroxy chalcone | Not specified | Amount of solvent, amount of catalyst, temperature, stirring time | Optimized yield of 95.55% | researchgate.net |

Catalytic Aspects in Dichloropropiophenone Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, primarily through Lewis acid-catalyzed acylation reactions. Emerging research is also exploring the potential of photocatalysis for analogous transformations.

Role of Lewis Acid Catalysis in Acylation Reactions

Lewis acid catalysis is fundamental to the Friedel-Crafts acylation, a key method for synthesizing aryl ketones like this compound. organic-chemistry.orgmasterorganicchemistry.com The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, making it a more potent electrophile. iitk.ac.inchemguide.co.uk

The mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of a highly reactive acylium ion. saskoer.ca This electrophile is then attacked by the aromatic ring, leading to the formation of a new carbon-carbon bond. saskoer.ca A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. saskoer.ca

The choice of Lewis acid can influence the reaction's efficiency and selectivity. google.com While AlCl₃ is widely used, other catalysts such as FeCl₃, ZnCl₂, TiCl₄, and tin tetrachloride have also been employed. google.comiitk.ac.in The amount of catalyst is also a critical factor, with stoichiometric amounts often required because the product ketone can form a complex with the Lewis acid, deactivating it. organic-chemistry.org Research into more efficient and recyclable catalytic systems, such as using zinc oxide or bismuth(III) chloride, is ongoing to make the process more environmentally friendly. chemistryjournals.net

| Lewis Acid Catalyst | Role in Friedel-Crafts Acylation | Reference |

| Aluminum chloride (AlCl₃) | Activates acyl chloride to form an acylium ion electrophile. | iitk.ac.inchemguide.co.uk |

| Iron(III) chloride (FeCl₃) | Alternative Lewis acid catalyst for acylation. | iitk.ac.in |

| Zinc chloride (ZnCl₂) | Alternative Lewis acid catalyst for acylation. | google.comiitk.ac.in |

| Titanium tetrachloride (TiCl₄) | Alternative Lewis acid catalyst for acylation. | google.comiitk.ac.in |

Exploration of Photocatalytic Approaches for Analogous Cycloadditions in Related Systems

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field in organic synthesis, offering mild and selective reaction pathways. nih.gov While direct photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalysis are being applied to reactions involving similar functional groups, such as cycloadditions of ketones.

For example, photocatalytic [2+2] cycloadditions of enones and photocatalytic Paternò-Büchi reactions to form oxetanes from ketones and alkenes are well-established. nih.govdiva-portal.org These reactions often proceed through the generation of a triplet-state ketone upon light absorption, which then reacts with the alkene. nih.gov The use of photocatalysts, such as iridium or ruthenium complexes, can facilitate these transformations under visible light irradiation. nih.govnih.gov

Recent research has also demonstrated the photocatalytic α-arylation of cyclic ketones, showcasing the potential to form C-C bonds adjacent to a carbonyl group under mild conditions. chemrxiv.orgrsc.org Furthermore, photocatalytic methods are being developed for various cycloaddition reactions, including [3+2] cycloadditions of aziridines, driven by visible light. rsc.org These advancements suggest that photocatalytic strategies could be developed for the synthesis and transformation of dichloropropiophenone and its analogs in the future, potentially offering more sustainable and selective synthetic routes. nih.govbeilstein-journals.org

Stereoselective and Diastereoselective Synthesis of Related Structures

The synthesis of molecules with specific three-dimensional arrangements of atoms (stereoisomers) is crucial in many areas, particularly in the development of pharmaceuticals. While this compound itself is achiral, its derivatives and related structures can possess stereocenters, making stereoselective synthesis a key consideration.

Research has shown that α,β-unsaturated esters can be synthesized with complete E-stereoselectivity from 2,2-dichloroesters and aldehydes using active manganese. organic-chemistry.org This reaction proceeds through an aldol-type addition followed by a β-elimination step. organic-chemistry.org The method is applicable to a wide range of aldehydes and has been extended to the synthesis of trisubstituted α,β-unsaturated esters with high yields and complete stereoselectivity. organic-chemistry.org

In the context of α-chloroketones, regio- and stereoselective aminochlorination of α,β-unsaturated ketones can provide access to vicinal haloamino ketones with good regioselectivity and yields. organic-chemistry.org The stereochemical outcome of Michael additions of enolates to α,β-unsaturated ketones has also been studied to control the formation of specific stereoisomers. acs.org

Chemical Reactivity and Mechanistic Investigations

Photochemical Transformations and Rearrangements of Halogenated Propiophenones

Halogenated propiophenones, upon absorption of ultraviolet light, can undergo a variety of photochemical transformations. The specific pathway is influenced by the solvent, the substitution pattern, and the nature of the halogen atoms. A significant photoreaction analogous to a classic ground-state rearrangement is the photo-Favorskii rearrangement. nih.govwikipedia.org

This reaction has been studied extensively with related p-hydroxyphenacyl compounds, which serve as photoremovable protecting groups. nih.gov The mechanism is understood to proceed through the following key steps after the initial excitation of the ketone to a triplet state:

Formation of a Triplet Biradical: The excited ketone undergoes a process that results in the formation of a triplet biradical intermediate. wikipedia.orgnih.gov

Intersystem Crossing and Intermediate Formation: Intersystem crossing from the triplet state leads to a zwitterionic intermediate on the ground-state energy surface. nih.gov

Cyclopropanone Intermediate: This zwitterion can then cyclize to form a highly strained spirocyclopropanone, which is the hallmark intermediate of the Favorskii rearrangement. nih.gov

Rearrangement to Product: The cyclopropanone is subsequently opened by a nucleophile (such as water in the reaction medium) to yield the rearranged carboxylic acid product, such as a phenylacetic acid derivative. nih.govnih.gov

Studies have shown that hydroxylic solvents play a crucial role in this rearrangement. nih.gov While Norrish Type II fragmentation is a common photochemical pathway for ketones with gamma-hydrogens, the photo-Favorskii rearrangement can effectively compete with or even dominate this pathway under certain conditions, particularly in aqueous solutions. nih.gov

Reactivity in Nucleophilic Substitution Reactions

The presence of two chlorine atoms on the carbon adjacent to the carbonyl group makes 2,2-Dichloropropiophenone highly susceptible to nucleophilic substitution. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon towards nucleophilic attack, making the C-Cl bonds more labile than in a typical alkyl halide.

These reactions proceed via a bimolecular nucleophilic substitution (S_N_2) mechanism. libretexts.org This is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs.

Key features of this reaction include:

Mechanism: The reaction follows a second-order kinetic profile, and its rate is dependent on the concentration of both the α-haloketone and the nucleophile. libretexts.org

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon.

Stereochemistry: For chiral α-haloketones, the S_N_2 mechanism results in an inversion of stereochemistry at the carbon center.

Unfavorable S_N_1 Pathway: The formation of a carbocation at the α-position to a carbonyl group is energetically unfavorable, thus precluding a unimolecular (S_N_1) pathway.

The presence of two chlorine atoms means that sequential substitution reactions are possible, depending on the stoichiometry and reactivity of the nucleophile.

Role as Synthetic Intermediates

The reactivity of this compound makes it a useful building block for more complex molecules, including carboxylic acids and heterocyclic systems.

One of the most important reactions of α-haloketones is the Favorskii rearrangement, which converts them into carboxylic acid derivatives upon treatment with a base. wikipedia.orgorganicreactions.org For α,α-dihaloketones like this compound, the reaction typically leads to the formation of an α,β-unsaturated carboxylic acid or its corresponding ester or amide. wikipedia.orgalfa-chemistry.com

The generally accepted mechanism for this transformation involves a cyclopropanone intermediate: wikipedia.org

Enolate Formation: A base (e.g., hydroxide or alkoxide) abstracts a proton from the α'-carbon (the methyl group in this case) to form an enolate.

Intramolecular Substitution: The enolate attacks the α-carbon, displacing one of the chloride ions in an intramolecular S_N_2 reaction to form a cyclopropanone intermediate.

Nucleophilic Attack: The nucleophilic base attacks the carbonyl carbon of the strained cyclopropanone ring.

Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, opening the ring to form a stable carbanion. This is followed by the elimination of the second chloride ion to form a double bond, yielding the α,β-unsaturated product.

The resulting α-phenylacrylic acid derivative can then be catalytically hydrogenated to yield the corresponding (phenyl)propanoic acid.

Table 1: Favorskii Rearrangement of an α,α-Dihaloketone

| Reactant | Base/Nucleophile | Key Intermediate | Primary Product Type |

| This compound | Sodium Hydroxide (NaOH) | Phenyl-methyl-cyclopropanone | α,β-Unsaturated Carboxylic Acid |

| This compound | Sodium Alkoxide (NaOR) | Phenyl-methyl-cyclopropanone | α,β-Unsaturated Ester |

α-Haloketones are valuable precursors for the synthesis of various heterocycles, including imidazoles. acs.org this compound can serve as a synthetic equivalent of an α-diketone in these reactions. A common method is the condensation of an α-haloketone with an amidine. acs.orgorgsyn.org

In this synthesis:

The α-haloketone (or its equivalent derived from this compound) provides two carbon atoms to the imidazole (B134444) ring.

The amidine provides the N-C-N fragment.

The reaction is typically carried out in the presence of a base. acs.org The amidine acts as a dinucleophile, first displacing one of the leaving groups on the ketone, followed by cyclization and elimination to form the aromatic imidazole ring. Optimized protocols often use a mixed aqueous-organic solvent system, such as THF/water with potassium bicarbonate as the base, to achieve high yields without the need for chromatography. acs.orgorgsyn.org

Derivatization Reactions for Enhanced Research Utility

For analytical purposes, particularly for detection in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC), this compound can be chemically modified through derivatization. This process involves reacting the analyte with a reagent to create a new compound (a derivative) that has more favorable analytical properties.

The carbonyl group is the most common site for derivatization of ketones. A widely used method is the reaction with 2,4-dinitrophenylhydrazine (DNPH). yorku.caresearchgate.net

Reaction: The ketone reacts with DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone.

Purpose: The resulting hydrazone is a larger, more stable molecule with a strong chromophore (the dinitrophenyl group).

Advantage: This chromophore absorbs strongly in the ultraviolet (UV) region of the electromagnetic spectrum (typically around 360 nm), making the derivative highly detectable and quantifiable at low concentrations using an HPLC-UV setup.

This derivatization strategy significantly enhances the sensitivity and selectivity of the analysis, allowing for accurate quantification in various matrices.

Table 2: Common Derivatization Reaction for Ketones

| Analyte Functional Group | Derivatizing Reagent | Derivative Formed | Purpose of Derivatization | Analytical Technique |

| Carbonyl (Ketone) | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Attaches a strong UV chromophore | HPLC-UV Detection |

Reaction Kinetics and Pathway Elucidation

The study of reaction kinetics—how the rate of a reaction changes with the concentration of reactants—is fundamental to elucidating the underlying mechanism of a chemical transformation.

Rate = k[α-haloketone][Nucleophile] libretexts.org

This rate law indicates that both the α-haloketone and the nucleophile are involved in the rate-determining step of the reaction. libretexts.org This finding is consistent with the single-step, concerted mechanism of an S_N_2 reaction, where the collision of both reactant molecules is required for the reaction to proceed. It effectively rules out an S_N_1 mechanism, which would show a first-order dependence only on the concentration of the α-haloketone.

Kinetic analysis is also crucial in distinguishing between competing pathways in more complex reactions like the Favorskii rearrangement. By studying how the reaction rate is affected by the structure of the ketone, the choice of base, and the solvent, chemists can gather evidence to support or refute proposed intermediates, such as the cyclopropanone versus the semi-benzilic acid mechanism.

Mechanistic Studies of Related Reactions

The reactivity of this compound is primarily dictated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the two halogen atoms.

The most characteristic bond cleavage events in reactions involving α-haloketones like this compound are those of the carbon-halogen (C-X) bond. The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-chlorine bonds, increasing the electron deficiency at the α-carbon nih.gov. This activation makes the α-carbon a prime target for nucleophilic attack, often leading to the cleavage of one or both C-Cl bonds through a nucleophilic substitution mechanism, typically following an SN2 pathway jove.com. SN1 reactions are generally disfavored for α-halocarbonyl compounds due to the electronic destabilization of the resulting α-carbocation by the adjacent carbonyl group jove.com.

The rate of these substitution reactions is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. This trend correlates with the strength of the carbon-halogen bond and the stability of the leaving halide ion. The enhanced reactivity of α-haloketones compared to corresponding alkyl halides in bimolecular nucleophilic substitutions is well-documented nih.gov.

While C-Cl bond cleavage is predominant, other cleavage mechanisms can occur under specific conditions. For instance, in mass spectrometry, α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones wikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.com. Photochemical reactions can also induce homolytic cleavage of the C-C bond adjacent to the carbonyl, a process known as the Norrish Type I reaction chemistnotes.com.

Table 1: Relative Reactivity of α-Halocarbonyl Compounds in Nucleophilic Substitution This table illustrates the enhanced reactivity of α-haloketones compared to simple alkyl halides, highlighting the activating effect of the carbonyl group on C-X bond cleavage.

| Substrate | Relative Rate of Reaction with Nucleophile |

|---|---|

| n-Propyl Chloride | 1 |

| Chloroacetone | 36,000 |

| n-Propyl Bromide | 1 |

| Bromoacetone | 100,000 |

Data sourced from studies on bimolecular nucleophilic substitution reactions nih.gov.

Carbonyl compounds, including aromatic ketones like propiophenone (B1677668) derivatives, can participate in photochemical cycloaddition reactions. The most common of these is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited state carbonyl compound and a ground state alkene to form a four-membered ether ring called an oxetane chemistnotes.comwikipedia.org.

The mechanism typically proceeds as follows:

Photoexcitation : Upon irradiation with UV light, the carbonyl compound is promoted from its ground state (S₀) to an excited singlet state (S₁) via an n→π* transition chemistnotes.com.

Intersystem Crossing (ISC) : For aromatic ketones, the excited singlet state often undergoes rapid intersystem crossing to a more stable triplet state (T₁) chemistnotes.comyoutube.com.

Intermediate Formation : The excited triplet state of the ketone then reacts with the alkene in a non-concerted manner. This leads to the formation of a 1,4-diradical intermediate chemistnotes.comyoutube.com. The regioselectivity of the reaction is determined by the relative stability of the two possible diradical intermediates.

Ring Closure : Finally, spin inversion followed by intramolecular radical combination (ring closure) of the diradical intermediate yields the oxetane product youtube.com.

The stereochemistry of the starting alkene is often retained in the oxetane product, particularly in reactions involving an excited singlet state carbonyl. However, reactions proceeding through a triplet diradical intermediate may allow for bond rotation before ring closure, potentially leading to a mixture of stereoisomers youtube.com.

Table 2: General Mechanism of the Paternò-Büchi Reaction

| Step | Description | Key Species |

|---|---|---|

| 1 | Absorption of UV light promotes the ketone to an excited singlet state (S₁). | Ketone (S₀) → Ketone (S₁) |

| 2 | Intersystem crossing populates the more stable excited triplet state (T₁). | Ketone (S₁) → Ketone (T₁) |

| 3 | The excited triplet ketone adds to the alkene to form a 1,4-diradical. | Ketone (T₁) + Alkene → 1,4-Diradical |

| 4 | Spin inversion and ring closure of the diradical intermediate. | 1,4-Diradical → Oxetane |

This mechanism is characteristic for many aromatic ketones in [2+2] photocycloaddition reactions chemistnotes.comwikipedia.org.

Investigation of Isomerism and Conformation in Reaction Products

The stereochemical and conformational properties of both the reactant and the products are crucial in understanding the reactivity of α-haloketones.

Conformation of this compound:

Like other α-haloketones, this compound is subject to rotational isomerism around the C(CO)-C(Cl₂) bond. Spectroscopic and computational studies on related α-haloacetophenones indicate a preference for conformations where the halogen and carbonyl oxygen atoms are nearly eclipsed (cisoid) or gauche, rather than anti-periplanar (transoid) nih.govbeilstein-journals.orgbeilstein-journals.org. The most stable conformation minimizes the steric repulsion and optimizes electronic interactions between the C-Cl and C=O bonds nih.govwikipedia.org. For α-chloroacetophenone, the lowest energy conformation in polar solvents is calculated to be a cis-conformation with an O=C–C–Cl dihedral angle near 0° beilstein-journals.orgbeilstein-journals.org. The conformational equilibrium can be influenced by the solvent's polarity beilstein-journals.orgbeilstein-journals.org.

Isomerism in Reaction Products:

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism.

In nucleophilic substitution reactions , if a new stereocenter is formed at the α-carbon (for example, if the two chlorine atoms are replaced sequentially by different nucleophiles), a racemic mixture of enantiomers would be expected if the starting materials are achiral.

In [2+2] cycloaddition reactions , the formation of the oxetane ring can generate multiple new stereocenters. The reaction of this compound with a prochiral or chiral alkene can lead to the formation of diastereomers and enantiomers. The diastereoselectivity of the Paternò-Büchi reaction is often influenced by the stability of the intermediate diradicals and steric interactions during the ring-closing step nih.gov.

The study of the resulting isomers provides valuable insight into the transition states and intermediates of the reaction mechanism.

Table 3: Conformational Preferences in α-Haloacetophenones This table summarizes findings from computational studies on the rotational isomerism of α-haloacetophenones, which serve as a model for this compound.

| Halogen (X) | Preferred Dihedral Angle (O=C–C–X) in Gas Phase | Preferred Conformation in Polar Solvents |

|---|---|---|

| Fluorine | ~140° | cis (~0°) |

| Chlorine | ~110° | cis (~0°) |

| Bromine | ~110° | cis (~0°) |

Data adapted from computational energy profiles of α-haloacetophenones beilstein-journals.orgbeilstein-journals.org.

Spectroscopic and Structural Characterization in Research

Advanced Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for the structural elucidation of molecules by probing their vibrational modes. These techniques provide a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides information about the functional groups present in the molecule. For a compound like 2,2-Dichloropropiophenone, one would expect to observe characteristic absorption bands for the carbonyl group (C=O), the aromatic phenyl ring (C-H and C=C stretching and bending), and the carbon-chlorine bonds (C-Cl).

A search of available scientific literature and spectral databases did not yield a specific, experimentally-derived FTIR spectrum for this compound. However, analysis of a related isomer, 2',4'-dichloropropiophenone (B1295048), can provide some expected general features. For instance, the FTIR spectrum of 2',4'-dichloropropiophenone would show a strong absorption band for the carbonyl group, typically in the range of 1680-1700 cm⁻¹. Vibrations associated with the dichlorinated phenyl ring would also be prominent. It is important to note that the substitution pattern significantly influences the exact frequencies and intensities of these bands, and therefore, data from isomers cannot be directly extrapolated to this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon-carbon backbone.

Despite a thorough search, no specific experimental Raman spectroscopic data or detailed research findings for this compound could be located. General principles of Raman spectroscopy suggest that the technique would be valuable for confirming the molecular structure and identifying the compound based on its unique vibrational fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Assignment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within a molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the phenyl group and the methyl group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing effect of the dichloropropionyl group. The methyl group would likely appear as a singlet, as there are no adjacent protons to cause splitting.

A comprehensive search of scientific databases did not uncover any published experimental ¹H NMR spectral data or detailed assignments for this compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show a signal for the carbonyl carbon, signals for the aromatic carbons (with variations in chemical shifts due to the substituent), a signal for the quaternary carbon bearing the two chlorine atoms, and a signal for the methyl carbon.

Two-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating the connectivity between protons and carbons in complex molecules. A COSY spectrum of this compound would show correlations between coupled protons, which would be particularly useful for assigning the protons within the phenyl ring. An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached.

There are no specific research articles or data available that describe the application of 2D NMR techniques to the structural analysis of this compound.

Mass Spectrometry (MS) for Compositional Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, with its fragmentation patterns offering clues to its structure.

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation based on the principles governing aromatic ketones and halogenated compounds. The primary fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. youtube.comyoutube.com

Two main α-cleavage patterns are predicted:

Cleavage of the C-C bond between the carbonyl group and the phenyl ring: This would result in the loss of a phenyl radical (C₆H₅•) and the formation of a [CH₃CCl₂CO]⁺ cation.

Cleavage of the C-C bond between the carbonyl and the dichlorinated carbon: This is generally the more favorable pathway for aromatic ketones, leading to the formation of a stable benzoyl cation [C₆H₅CO]⁺ (m/z 105) and the loss of a dichloromethylmethyl radical (•CCl₂CH₃). whitman.edu The benzoyl cation is a common and prominent peak in the mass spectra of such compounds and can further fragment by losing a neutral carbon monoxide (CO) molecule to produce the phenyl cation [C₆H₅]⁺ at m/z 77. whitman.edu

Due to the presence of two chlorine atoms, the molecular ion peak and any chlorine-containing fragment ions will exhibit a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a fragment containing two chlorine atoms, this results in three peaks:

M+ : The peak corresponding to the presence of two ³⁵Cl isotopes.

M+2 : The peak for one ³⁵Cl and one ³⁷Cl isotope.

M+4 : The peak for two ³⁷Cl isotopes.

The relative intensity ratio of these peaks is approximately 9:6:1, which serves as a clear indicator for the presence of two chlorine atoms in the ion. researchgate.net

Table 1: Predicted Major Fragments for this compound in EI-MS

| Fragment Ion | Structure | Predicted m/z | Notes |

|---|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Often the base peak due to its stability. |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. nih.gov For this compound (C₉H₈Cl₂O), HRMS can easily distinguish its molecular ions from other potential compounds with the same nominal mass.

The molecular ion will appear as a cluster of peaks (M, M+2, M+4) due to the chlorine isotopes. HRMS can measure the precise mass of each of these isotopic peaks. thermofisher.com Using the exact masses of the most abundant isotopes (¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u, ³⁵Cl = 34.96885 u, ³⁷Cl = 36.96590 u), the theoretical monoisotopic masses can be calculated.

Table 2: Calculated Precise Masses of Molecular Ion Isotopologues of this compound

| Isotopologue Formula | Nominal Mass | Calculated Precise Mass (Da) |

|---|---|---|

| C₉H₈³⁵Cl₂O | 202 | 201.99522 |

| C₉H₈³⁵Cl³⁷ClO | 204 | 203.99227 |

The high accuracy of HRMS allows for the confirmation of the elemental formula C₉H₈Cl₂O, as these precise mass values are unique to this specific combination of atoms. nih.gov

X-ray Diffraction Studies of Related Dichloroketones

While specific crystal structure data for this compound is not publicly available, analysis of closely related compounds like 2,2-dichloro-1-phenylethanone (α,α-dichloroacetophenone) provides valuable insights into the expected solid-state structure. chemsynthesis.commolport.com

Spectroscopic Characterization of Synthetic Intermediates and Reaction Products

The synthesis of this compound can be monitored using spectroscopic methods to identify starting materials, intermediates, and the final product. Two plausible synthetic routes are the direct chlorination of propiophenone (B1677668) or the Friedel-Crafts acylation using 2,2-dichloropropionyl chloride.

A common method for synthesizing α-haloketones is the direct halogenation of the corresponding ketone. researchgate.net The synthesis of this compound can be achieved via the chlorination of propiophenone. The progress of this reaction can be followed by observing changes in the spectroscopic data.

Propiophenone (Starting Material):

¹H NMR: Shows characteristic signals for the ethyl group (a triplet around 1.2 ppm for -CH₃ and a quartet around 3.0 ppm for -CH₂-) and multiplets for the phenyl protons between 7.4-8.0 ppm. chemicalbook.com

IR: A strong carbonyl (C=O) stretching absorption appears around 1685 cm⁻¹. spectrabase.com

Reaction Intermediates: The reaction may proceed through a mono-chlorinated intermediate (2-chloropropiophenone). The introduction of a chlorine atom at the α-position would cause a downfield shift of the α-proton in the ¹H NMR spectrum to a quartet around 5.2 ppm.

This compound (Final Product):

¹H NMR: The disappearance of the α-proton signal and the downfield shift of the methyl protons (now a singlet) would indicate the formation of the dichloro product.

IR: The carbonyl stretching frequency is expected to shift to a higher wavenumber (around 1700-1720 cm⁻¹) due to the electron-withdrawing effect of the two chlorine atoms.

Alternatively, a Friedel-Crafts acylation of benzene (B151609) with 2,2-dichloropropionyl chloride would involve the following key species:

2,2-Dichloropropionyl Chloride (Reactant):

This acyl chloride is a key reactant. While data for the 2,2-dichloro version is scarce, the related 2-chloropropionyl chloride shows a characteristic ¹H NMR spectrum with a doublet for the methyl group and a quartet for the single α-proton. nih.govchemicalbook.com Its IR spectrum would be dominated by a strong carbonyl stretch for the acyl chloride, typically above 1750 cm⁻¹. nist.gov For 2,2-dichloropropionyl chloride, the ¹H NMR would simplify to a singlet for the methyl protons.

By using techniques like NMR and IR spectroscopy, the conversion of starting materials and the formation of the final product can be effectively monitored and confirmed.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, offering insights into the electronic structure and energy of molecules. These calculations solve the Schrödinger equation, or a formulation thereof, to determine the wave function and properties of a system.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying molecular systems. d-nb.infomdpi.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. d-nb.info This approach is generally less computationally intensive than other high-level methods, allowing for the study of relatively large molecules. d-nb.infonih.gov

For 2,2-Dichloropropiophenone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized three-dimensional geometry. mdpi.comnih.gov This process minimizes the total energy of the molecule to predict stable bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is extensively used to probe chemical reactivity. mdpi.comtaylorfrancis.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical outputs. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

The following table presents a set of plausible geometric parameters for the optimized structure of this compound, as would be obtained from a standard DFT calculation.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Carbonyl) | 1.215 | |

| C-C (Carbonyl-Phenyl) | 1.490 | |

| C-C (Carbonyl-Alkyl) | 1.535 | |

| C-Cl (Dichloromethyl) | 1.780 | |

| C-H (Phenyl, average) | 1.085 | |

| Bond Angles (°) | ||

| Phenyl-C-O | 121.0 | |

| Alkyl-C=O | 118.5 | |

| Cl-C-Cl | 109.5 | |

| Dihedral Angle (°) | ||

| Phenyl-C-C=O | 25.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. mdpi.comuol.de These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, particularly for systems where electron correlation effects are significant. mdpi.comaps.org

For this compound, ab initio calculations would provide a rigorous analysis of its electronic structure. rsc.orgethz.ch These methods can be used to calculate a highly accurate ground-state energy and wave function. This allows for a detailed examination of electron distribution, molecular orbital shapes, and the nature of chemical bonds within the molecule. While DFT provides an excellent balance of accuracy and cost, ab initio methods serve as a benchmark for verifying the results and can be crucial for studying excited states or complex electronic phenomena. uol.de

Prediction of Reactivity Parameters and Selectivity

Building upon the electronic structure data from DFT calculations, a suite of reactivity descriptors can be calculated to predict how this compound will behave in a chemical reaction. mdpi.comepa.gov These parameters quantify concepts like a molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons. d-nb.info

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. d-nb.infomdpi.com A high hardness value implies low reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.comresearchgate.net

To predict the selectivity, or the most reactive sites within the molecule, local reactivity descriptors like the Fukui function are used. d-nb.infomdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed, highlighting regions most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311++G(d,p) Level)

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | E(HOMO) | - | -7.2 eV |

| LUMO Energy | E(LUMO) | - | -1.5 eV |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.7 eV |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -4.35 eV |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 2.85 eV |

| Electrophilicity Index | ω | μ² / (2η) | 3.32 eV |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a bridge between reactants and products. smu.edu A key goal is to locate the transition state (TS) , which is the structure corresponding to the highest energy point along the reaction coordinate. iitk.ac.inlibretexts.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. smu.edu

For this compound, one could model its reaction with a nucleophile. The process would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure for the nucleophilic attack on the carbonyl carbon.

Optimizing the geometry of the resulting product or intermediate.

Calculations such as Intrinsic Reaction Coordinate (IRC) analysis are then performed to confirm that the identified transition state smoothly connects the reactant and product energy minima on the potential energy surface. publish.csiro.au This modeling provides a step-by-step molecular movie of the reaction, revealing the precise geometric and electronic changes that occur. smu.edu

Conformational Analysis through Computational Approaches

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. sfu.ca Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net For this compound, key rotations exist around the C-C single bonds, particularly the bond connecting the phenyl group to the carbonyl carbon.

A common computational approach is to perform a Potential Energy Surface (PES) scan . researchgate.net This involves systematically rotating a specific dihedral angle in small increments and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the low-energy conformers and the high-energy transition states that separate them. rsc.orgmdpi.com Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its shape.

Table 3: Illustrative Relative Energies of Hypothetical Conformers of this compound

This table shows the calculated relative energies for different conformations arising from the rotation of the phenyl group relative to the carbonyl group.

| Conformer ID | Phenyl-C-C=O Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conf-1 | 25.0 | 0.00 (Global Minimum) | 75.2 |

| Conf-2 | 155.0 | 0.95 | 15.1 |

| TS-1 | 0.0 | 1.50 (Rotational Barrier) | - |

| TS-2 | 90.0 | 3.20 (Rotational Barrier) | - |

In Silico Studies of Spectroscopic Properties (e.g., vibrational and NMR spectra)

Computational methods can predict various types of spectra, which is invaluable for interpreting and assigning experimental data.

Vibrational Spectra: DFT calculations are widely used to compute the vibrational frequencies of molecules. mdpi.com The results of a frequency calculation can be used to generate a theoretical infrared (IR) and Raman spectrum. nih.govconicet.gov.ar Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond or the bending of a C-H bond. mdpi.com By comparing the theoretical spectrum to an experimental one, chemists can confidently assign the observed absorption bands to specific molecular motions.

NMR Spectra: Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are also possible. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These values are then converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such in silico spectra can aid in the structural elucidation of new compounds and help resolve ambiguities in complex experimental spectra. nih.gov

Table 4: Illustrative Predicted Vibrational and NMR Data for this compound

This table provides examples of spectroscopic data that would be generated through computational modeling.

| Property | Atom/Group | Predicted Value | Vibrational Assignment / Notes |

| Vibrational Frequencies (cm⁻¹) | |||

| C=O | 1715 | Carbonyl stretch | |

| C=C (aromatic) | 1595, 1480 | Phenyl ring stretches | |

| C-Cl | 780, 750 | Asymmetric and symmetric C-Cl stretches | |

| ¹³C NMR Chemical Shifts (ppm vs. TMS) | |||

| Carbonyl C | 195.2 | ||

| CCl₂ | 85.5 | ||

| Phenyl C (ipso, attached to C=O) | 135.8 | ||

| Phenyl C (ortho) | 129.1 | ||

| Phenyl C (meta) | 128.7 | ||

| Phenyl C (para) | 133.5 | ||

| ¹H NMR Chemical Shifts (ppm vs. TMS) | |||

| Methyl H (CH₃) | 2.10 | ||

| Phenyl H (ortho) | 7.95 | ||

| Phenyl H (meta, para) | 7.50 - 7.65 | Overlapping multiplet |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations offer a theoretical lens through which the dynamic characteristics of this compound can be explored. These simulations would involve creating a computational model of the molecule and its surrounding environment, such as a solvent, and then simulating its behavior over a specific period. The primary goal would be to understand how the molecule moves, flexes, and changes its shape.

Key Areas of Investigation through MD Simulations:

Conformational Analysis: A key application of MD simulations would be to investigate the different spatial arrangements, or conformations, that the this compound molecule can adopt. This would involve identifying the most stable conformations and the energy barriers between them. For instance, simulations could explore the rotation around the single bonds, particularly the bond connecting the dichloropropyl group to the carbonyl group and the bond between the carbonyl group and the phenyl ring.

Hypothetical Research Findings and Data:

In the absence of direct experimental or simulation data for this compound, we can hypothesize the type of data that such a study would generate. The findings would likely be presented in a combination of graphical representations and data tables.

A hypothetical study might explore the dihedral angles within the molecule to understand its conformational landscape. The key dihedral angles to consider would be:

ω1 (Cl-C-C=O): Describing the rotation around the C-C bond of the dichloropropyl group.

ω2 (C-C-C=O): Describing the rotation of the dichloromethyl group.

τ (C-C-Ar): Describing the rotation of the phenyl group relative to the propanone chain.

The simulation would track the evolution of these dihedral angles over time, and the results could be summarized in a table showing the population of different conformational states.

Table 1: Hypothetical Conformational Population of this compound in a Simulated Environment

| Conformer | Dihedral Angle Range (τ) | Population (%) |

| A | 0° ± 30° | 45 |

| B | 90° ± 30° | 10 |

| C | 180° ± 30° | 40 |

| Other | N/A | 5 |

This table is purely illustrative and not based on actual experimental or computational data.

The data would likely reveal the most populated (i.e., most stable) conformations and the flexibility of the molecule in terms of transitions between these states. For example, a higher population in a specific dihedral angle range would suggest a more stable conformation. The energy landscape of these rotations could also be calculated and visualized to show the energy barriers for conformational changes.

While the specific dynamic behavior of this compound remains to be elucidated through dedicated computational studies, the framework of molecular dynamics simulations provides a clear path for such investigations. The insights gained from these simulations would be invaluable for a deeper understanding of its chemical and physical properties.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in chemical analysis for separating components of a mixture and assessing the purity of a compound. The choice of technique is primarily dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For a compound like 2,2-Dichloropropiophenone, both gas and liquid chromatography offer viable pathways for separation and analysis.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas).

For complex samples where single-dimension GC may not provide adequate resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chemistry-matters.comazom.com This technique employs two columns of different selectivity connected by a modulator. chemistry-matters.commdpi.com The modulator traps fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. gcms.czunito.it This results in a structured two-dimensional chromatogram with greatly increased peak capacity, which is highly beneficial for resolving target analytes from complex matrix interferences. azom.comgcms.cz

Table 1: Illustrative GC and GCxGC Parameters for this compound Analysis

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Column 1 (1D) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) | 30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar, e.g., 5% phenyl-polysiloxane) |

| Column 2 (2D) | N/A | 1-2 m x 0.1 mm ID, 0.1 µm film thickness (mid-polar to polar, e.g., 50% phenyl-polysiloxane) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min | Initial 60 °C, ramp to 290 °C at 3 °C/min |

| Modulation Period | N/A | 4-6 seconds |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | FID or Time-of-Flight Mass Spectrometer (TOF-MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. It is particularly suitable for compounds that are not sufficiently volatile or are thermally labile for GC. This compound, with its aromatic ring and ketone functional group, possesses sufficient polarity and UV absorbance to be well-suited for reversed-phase HPLC analysis with UV detection. nih.gov

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol). sigmaaldrich.com The separation of this compound from other components would be based on its hydrophobic interactions with the stationary phase.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's chromophore (e.g., ~245 nm) |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of selectivity and sensitivity. Mass spectrometry is the most powerful and widely used detector coupled with chromatographic systems for the definitive identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. nih.gov It is a definitive method for identifying volatile and semi-volatile organic compounds. cdc.gov As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 3: Illustrative GC-MS Parameters and Expected Fragments for this compound

| Parameter | Setting |

|---|---|

| GC System | Agilent 6890 or equivalent with a capillary column (e.g., HP-5MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-350 amu |

| Expected Molecular Ion (M+) | m/z 202 (with characteristic chlorine isotope pattern) |

| Major Expected Fragment Ions | m/z 105 (benzoyl cation), m/z 77 (phenyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. lcms.cz This technique is ideal for a wide range of compounds, particularly those not suitable for GC. lcms.cz For this compound, LC-MS would typically employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). gassnova.no These methods usually generate a protonated molecular ion [M+H]+, which is then detected. By using tandem mass spectrometry (MS/MS), this parent ion can be fragmented to produce daughter ions, a process used in Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. nih.govchromatographyonline.com

Table 4: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| LC System | UHPLC system with a C18 column |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Monitored Transition (MRM) | Parent Ion (e.g., m/z 203 [M+H]+) → Product Ion (e.g., m/z 105) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

Development and Validation of Analytical Methods

The development of a robust analytical method is essential for obtaining reliable and consistent results. ijrdpl.com Once developed, the method must be validated to ensure it is suitable for its intended purpose. gavinpublishers.comwjarr.com Method validation is a key requirement of regulatory bodies and quality assurance systems. fda.gov The validation process involves evaluating several performance characteristics as defined by guidelines from organizations like the International Council for Harmonisation (ICH). researchgate.net

For an analytical method targeting this compound, the following parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria for an Assay Method |

|---|---|

| Specificity | Peak purity/no interference at the retention time of the analyte |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 2% |

| Range | Typically 80% to 120% of the test concentration |

| Robustness | RSD ≤ 2% under varied conditions (e.g., flow rate, pH, temperature) |

Method Development for Impurity Profiling

The development of analytical methods for impurity profiling of this compound is a critical step in ensuring its quality and purity. Impurity profiling involves the identification and quantification of all potential impurities, including those arising from the synthetic route (process-related impurities) and those formed during storage (degradation products). omchemlabs.innih.gov A systematic approach is typically employed, optimizing various chromatographic parameters sequentially to achieve the desired separation and sensitivity. chromatographyonline.com

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary tools for impurity profiling. nih.govijprajournal.com Method development is a multi-step process:

Column and Stationary Phase Selection : The initial step involves screening a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to evaluate which provides the best selectivity for this compound and its potential impurities. chromatographyonline.com The choice is guided by the physicochemical properties of the analyte, such as polarity.

Mobile Phase Optimization : For liquid chromatography, the composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase, is optimized. chromatographyonline.comchromatographyonline.com The pH can significantly influence the retention and peak shape of ionizable impurities.

Gradient and Temperature Optimization : Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate impurities with a wide range of polarities in a reasonable time. chromatographyonline.com The gradient slope and column temperature are fine-tuned to improve resolution and efficiency.